molecular formula C27H20F3N5O4S2 B2601106 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-94-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2601106
CAS No.: 896677-94-4
M. Wt: 599.6
InChI Key: GDVFEGJPGDYIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H20F3N5O4S2 and its molecular weight is 599.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research on derivatives of benzothiazole, including compounds with triazole and thiazolidinone moieties, has shown significant antitumor activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and evaluated for their potential antitumor activity against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Among these compounds, specific derivatives demonstrated considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of such chemical structures in oncology (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

The antimicrobial potential of new thiazolidin-4-one derivatives, including those structurally related to the query compound, has been explored. A series of synthesized compounds showed promising in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. These findings suggest the utility of such compounds in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Enzyme Inhibitory Activities

Derivatives with benzodioxane and acetamide moieties have been synthesized and evaluated for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. This research aimed to investigate the therapeutic potential of these compounds in treating diseases like Type II diabetes and Alzheimer's disease. The synthesized compounds exhibited substantial inhibitory activity, offering insights into the development of new treatments for these conditions (Abbasi et al., 2019).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F3N5O4S2/c28-27(29,30)16-4-3-5-18(12-16)35-23(14-34-19-6-1-2-7-22(19)41-26(34)37)32-33-25(35)40-15-24(36)31-17-8-9-20-21(13-17)39-11-10-38-20/h1-9,12-13H,10-11,14-15H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFEGJPGDYIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CN5C6=CC=CC=C6SC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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